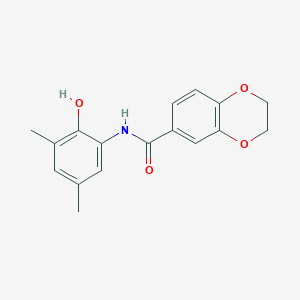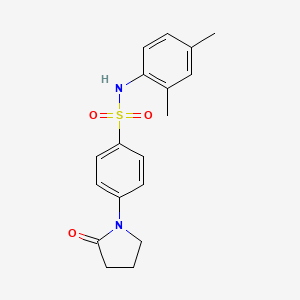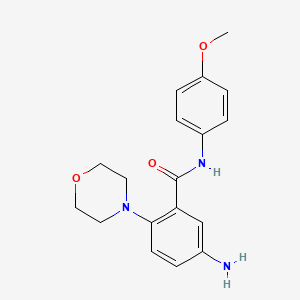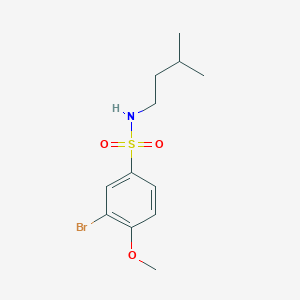
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as HDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. HDPC is a synthetic compound that belongs to the family of benzodioxine derivatives and has a molecular formula of C19H19NO4.
作用機序
The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its stability and solubility in various solvents, which makes it easier to handle and use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential as an eco-friendly pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
合成法
The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps that require specific reagents and conditions. The first step involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2,3-dimethylphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product, this compound.
科学的研究の応用
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and antioxidant agent, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the industry, this compound has been used as a precursor for the synthesis of various compounds such as dyes, pigments, and polymers.
特性
IUPAC Name |
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-3-4-14-15(9-12)22-6-5-21-14/h3-4,7-9,19H,5-6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXOBZPTSFSFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)








![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)